Climarapro
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H52O4 |
|---|---|
Molecular Weight |
584.8 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H28O2.C18H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13,16-19,23H,3,5-12H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t16-,17+,18+,19-,20-,21-;14-,15-,16+,17+,18+/m01/s1 |
InChI Key |
RQFMPXMLRRPOJH-ORADRBJOSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Ii. Molecular Mechanisms of Estradiol Action
Estrogen Receptor Binding and Conformational Dynamics
The initial step in estradiol (B170435) signaling involves its binding to estrogen receptors. This interaction is characterized by specific affinities and induces crucial conformational changes in the receptor protein, which are essential for subsequent downstream events. oup.comnih.gov
Characterization of Estrogen Receptor Subtypes (ERα, ERβ) Affinity and Specificity
Two main intracellular estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), are key mediators of estradiol's actions. wikipedia.org These receptors are encoded by separate genes (ESR1 and ESR2, respectively) and exhibit distinct tissue distribution patterns and functional roles. wikipedia.orgnih.gov
Estradiol binds to both ERα and ERβ with high affinity. nih.govthieme-connect.com While estradiol generally shows similar affinity for both subtypes, the relative affinity of other estrogenic substances and antagonists can vary, contributing to selective actions in different tissues. nih.gov For instance, studies have shown that estradiol binds equally well to both receptors. wikipedia.org However, other ligands like estrone (B1671321) and raloxifene (B1678788) preferentially bind to ERα, while estriol (B74026) and genistein (B1671435) show higher affinity for ERβ. wikipedia.org
The differential expression of ERα and ERβ in various tissues, such as the uterus, ovary, brain, and cardiovascular system, allows for tissue-specific responses to estradiol. nih.govahajournals.org
Ligand-Induced Receptor Activation and Allosteric Modulation
Upon binding of estradiol, the estrogen receptor undergoes significant conformational changes in its ligand-binding domain (LBD). oup.comnih.govoup.com This ligand-induced conformational change is crucial for converting the receptor from an inactive to an activated state. nih.govoup.com The activated receptor then typically forms dimers, which can be ERα homodimers, ERβ homodimers, or ERα-ERβ heterodimers, depending on the relative expression of the subtypes. bmbreports.orgwikipedia.org Dimerization is often a prerequisite for high-affinity binding to specific DNA sequences. oup.com
Beyond simple activation, ligand binding can also induce allosteric modulation of the receptor. This means that the binding of estradiol at one site on the receptor can influence the conformation and activity of other sites, including those involved in co-regulator binding and DNA interaction. oup.combiorxiv.org Different ligands can induce distinct conformational changes, leading to varied interactions with coactivator or corepressor proteins and potentially diverse biological outcomes. nih.gov The DNA sequence itself can also act as an allosteric modulator, influencing ER conformation and differential recruitment of co-regulatory proteins. oup.comnih.gov
Data on the binding affinities of estradiol for ERα and ERβ from saturation ligand binding analyses illustrate the high affinity interaction:
| Receptor Subtype | Ligand (16α-iodo-17β-estradiol) | Dissociation Constant (Kd) | Reference |
| Human ERα | 16α-[125I]iodo-17β-estradiol | 0.1 nM | nih.gov |
| Rat ERβ | 16α-[125I]iodo-17β-estradiol | 0.4 nM | nih.gov |
Note: These values are for a radiolabeled estradiol analog, but demonstrate the high-affinity binding characteristic of ERs.
Transcriptional and Post-Transcriptional Regulatory Pathways
Estradiol-bound estrogen receptors regulate gene expression through both genomic and non-genomic mechanisms. These pathways can act independently or converge to fine-tune cellular responses. oup.comnih.govnih.gov
Genomic Actions: Direct DNA Binding and Co-Regulator Recruitment
The classical genomic pathway involves the binding of the activated ER dimer to specific DNA sequences known as Estrogen Response Elements (EREs). oup.comnih.gov EREs are typically inverted palindromic sequences located in the promoter or enhancer regions of target genes. nih.gov Binding to EREs allows the ER dimer to directly modulate the transcription of these genes. oup.comnih.gov
In addition to direct DNA binding, ERs can also regulate gene expression indirectly through protein-protein interactions with other DNA-binding transcription factors, such as AP-1, NF-κB, and Sp-1. oup.comnih.govbioscientifica.com This occurs at recognition sites for these transcription factors, and the ER modulates their activity by stabilizing DNA-protein complexes and/or recruiting co-activators. nih.govbioscientifica.com This ERE-independent mechanism allows estradiol to influence a broader range of genes. oup.comnih.gov
Transcriptional regulation by ERs is a complex process involving the recruitment of co-regulator proteins. oup.comnih.gov Upon ligand binding and conformational change, ERs recruit coactivators, such as SRC-1, GRIP1, and ACTR, which facilitate the assembly of the basal transcriptional machinery and promote gene expression. oup.com Conversely, in the presence of antagonists or in certain contexts, ERs can interact with corepressor proteins like NCoR and SMRT, which often recruit histone deacetylases (HDACs) to repress gene activity by modifying chromatin structure. bioscientifica.com The specific set of co-regulators recruited can be influenced by the ligand, the receptor subtype, and the DNA response element, contributing to the diversity of estradiol's effects. oup.comoup.com
Furthermore, estradiol and its receptors play a role in epigenetic modifications, including DNA methylation and histone modifications, which can influence chromatin accessibility and gene transcription. mdpi.com Liganded ERα, for instance, can influence the expression and recruitment of DNA methyltransferases like DNMT3b, impacting CpG island methylation. mdpi.com
Endocrine Feedback Loop Modulation at the Molecular Level
Estradiol plays a critical role in modulating the endocrine feedback loops that regulate the hypothalamic-pituitary-gonadal (HPG) axis. This modulation occurs at a molecular level, influencing the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus and luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. frontiersin.orgoup.com
Estradiol can exert both negative and positive feedback effects on GnRH secretion, depending on its concentration and the phase of the reproductive cycle. frontiersin.orgoup.com At lower concentrations, estradiol typically mediates negative feedback, suppressing GnRH release. frontiersin.orgoup.com As estradiol levels rise, particularly during the pre-ovulatory phase, it switches to exert positive feedback, leading to a surge in GnRH and subsequent LH release, which triggers ovulation. frontiersin.orgaip.org
These feedback mechanisms are mediated through the interaction of estradiol with estrogen receptors in specific neuronal populations, including GnRH neurons and kisspeptin (B8261505) neurons, which are key regulators of GnRH secretion. frontiersin.orgnih.gov Studies have shown that ERα signaling is required for both negative and positive feedback on GnRH neuron firing activity. oup.com The molecular targets and precise mechanisms underlying the switch between negative and positive feedback are still under investigation, but involve complex interactions between estradiol-bound ERs, co-regulators, and downstream signaling pathways that affect neuronal excitability and gene expression in these critical hypothalamic areas. frontiersin.orgoup.comoup.com
For example, estradiol has been shown to alter potassium currents and firing properties of GnRH neurons, contributing to changes in their excitability. oup.com Furthermore, the ERE-dependent genomic pathway of ERα signaling appears crucial for mediating both negative and positive feedback on GnRH neuron firing. oup.com
Influence on Gonadotropin-Releasing Hormone (GnRH) Secretion
Estradiol's influence on GnRH secretion from the hypothalamus is a critical aspect of its reproductive endocrine regulation, exhibiting both negative and positive feedback mechanisms depending on its concentration and the physiological context mdpi.comotago.ac.nzfrontiersin.orgnih.govwvu.eduoup.com.
At lower, tonic concentrations, estradiol exerts negative feedback on GnRH release. This inhibitory action helps to maintain basal gonadotropin secretion within a specific range mdpi.comotago.ac.nzfrontiersin.orgwvu.eduoup.comoup.com. The mechanisms underlying this negative feedback are complex and may involve direct actions on GnRH neurons, which express ERβ, or indirect actions through ERα-expressing afferent neurons that synapse onto GnRH neurons mdpi.comotago.ac.nz. Studies suggest that estradiol negative feedback can reduce GnRH pulse amplitude and frequency bioscientifica.comoup.comoup.com. For instance, physiological levels of estradiol have been shown to suppress pulsatile GnRH secretion in ovariectomized monkeys oup.com. Research in mice indicates that both ERE-dependent and ERE-independent ERα signaling pathways are necessary for mediating estradiol negative feedback on serum LH levels, suggesting involvement of both central (hypothalamic) and pituitary sites oup.com.
Conversely, as estradiol levels rise and are sustained during the late follicular phase of the menstrual cycle, its action switches from negative to positive feedback mdpi.comfrontiersin.orgnih.govwvu.eduoup.com. This leads to a surge in GnRH secretion, which is essential for triggering the pre-ovulatory LH surge frontiersin.orgoup.comnih.gov. The positive feedback mechanism is primarily mediated by ERα-expressing neurons, particularly kisspeptin neurons located in the anteroventral periventricular nucleus (AVPV) and periventricular nucleus (PeN) of the hypothalamus mdpi.comnih.gov. These kisspeptin neurons project to GnRH neurons and are thought to drive the pulsatile and surge modes of GnRH release mdpi.com. Estradiol-bound ERα up-regulates kisspeptin gene (Kiss1) expression in AVPV-PeN kisspeptin neurons, contributing to the GnRH surge mdpi.com. Studies in mice have also shown that estradiol can directly increase the firing rate of GnRH neurons during the positive feedback period via a rapid, non-genomic pathway involving ERβ and intracellular signaling cascades like the Src/PI3K/Akt/nNOS pathway, leading to the release of neurotransmitters like GABA and glutamate (B1630785) that facilitate neurotransmission to GnRH neurons eneuro.org.
Pituitary Regulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Synthesis
Estradiol also directly influences the synthesis and secretion of LH and FSH from gonadotropic cells in the anterior pituitary gland bioscientifica.combioscientifica.comfrontiersin.orgnih.govresearchgate.netoncohemakey.com. These gonadotropins are released in response to pulsatile GnRH stimulation from the hypothalamus bioscientifica.comfrontiersin.orgwvu.eduoncohemakey.com.
At the pituitary level, estradiol contributes to both negative and positive feedback on gonadotropin secretion. During the negative feedback phase, estradiol reduces the responsiveness of pituitary gonadotropes to GnRH, thereby decreasing LH and FSH release nih.govresearchgate.net. This inhibitory effect appears to involve a decrease in GnRH receptor levels on pituitary cells and a reduction in gonadotropin production researchgate.netnih.govoup.com. Studies in postmenopausal women have demonstrated a direct pituitary site of estrogen negative feedback on LH and FSH responsiveness to GnRH, with a more pronounced effect on FSH nih.gov.
During the positive feedback phase, estradiol enhances the sensitivity of pituitary gonadotropes to GnRH, amplifying the LH response to the GnRH surge bioscientifica.combioscientifica.comoncohemakey.com. This "self-priming" effect of GnRH, potentiated by estradiol, is crucial for generating the LH surge oncohemakey.com. Estradiol increases the number of GnRH receptors on pituitary cells, which is believed to mediate this augmentary effect on LH release nih.gov. Research in primary cultures of pituitary cells from wild-type mice showed that estradiol enhanced GnRH-induced LH secretion, an effect that was absent in ERα-null mice, indicating that this positive influence is ERα-mediated at the pituitary level bioscientifica.combioscientifica.com.
While estradiol's primary role in positive feedback is on the LH surge, it also influences FSH synthesis and secretion. However, the negative feedback on FSH is also significantly influenced by inhibin, an ovarian-derived peptide bioscientifica.combioscientifica.comoncohemakey.com. Estradiol can modulate gonadotropin gene expression, including the alpha and beta subunits of LH and FSH, through estrogen-response elements or interactions with other transcription factors bioscientifica.comnih.gov.
Iii. Molecular Mechanisms of Levonorgestrel Action
Progesterone (B1679170) Receptor Binding and Activation Characteristics
Levonorgestrel (B1675169) functions as a potent agonist of the nuclear progesterone receptor (PR). nih.govwikipedia.org Upon binding to levonorgestrel, the PR undergoes conformational changes necessary for its activation and subsequent interaction with cellular machinery. wikipedia.orgoup.com
Progesterone Receptor Subtypes (PR-A, PR-B) Differential Engagement
The progesterone receptor exists as two main isoforms, PR-A and PR-B, transcribed from the same gene but with distinct promoters. nih.gov PR-B contains an additional transactivation domain not present in PR-A, leading to differential transcriptional activities. nih.govtandfonline.com Levonorgestrel binds to both PR-A and PR-B with high affinity. frontiersin.org Research indicates that progestogens, including levonorgestrel, exhibit progestogen-, promoter-, and isoform-specific effects via the PR. nih.gov Studies have shown that responses mediated via PR-A can be significantly more potent but less efficacious than those observed via PR-B, suggesting complex mechanisms of PR regulation that are not solely correlated with relative binding affinity. nih.gov
Ligand-Receptor Complex Formation and Nuclear Translocation
Upon binding of levonorgestrel to the progesterone receptor, the receptor undergoes a conformational change and dimerizes. wikipedia.orgoup.comnih.gov This dimerization is crucial for the subsequent translocation of the ligand-receptor complex from the cytoplasm into the nucleus. wikipedia.orgoup.com In the nucleus, the dimeric PR complex can then interact with specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, or it can influence gene expression through a "tethering mechanism" by interacting with other DNA-bound transcription factors. oup.comnih.govguidetopharmacology.org This interaction with DNA or other transcription factors initiates or represses the transcription of specific genes, ultimately leading to altered protein synthesis and cellular responses. wikipedia.orgoup.comnih.gov
Cellular Responses to Progestogenic Stimulation
Levonorgestrel's interaction with the progesterone receptor leads to various cellular responses, particularly in reproductive tissues.
Molecular Counteraction of Estrogen-Driven Cellular Proliferation
A key function of progestogens like levonorgestrel in hormone therapy is to counteract the proliferative effects of estrogens on the endometrium. drugbank.comfda.gov Unopposed estrogen stimulation can lead to excessive endometrial proliferation and an increased risk of endometrial hyperplasia and cancer. drugbank.comdroracle.ai Levonorgestrel, by activating PR, modulates the expression of genes involved in cell cycle regulation and growth, thereby inhibiting estrogen-induced cell division in endometrial cells. drugbank.comfda.govdroracle.ai Studies have shown that progesterone counteracts estrogen-induced proliferation in breast cancer cells and decreases breast epithelial cell mitotic activity in vitro. medcraveonline.com Similarly, levonorgestrel has been shown to inhibit the proliferation of human endometrial cells. nih.gov This counteractive effect is essential for maintaining endometrial health in the presence of estrogen. drugbank.comfda.govdroracle.ai
Induction of Specific Cellular Differentiation Programs
Beyond inhibiting proliferation, levonorgestrel also promotes cellular differentiation in target tissues, particularly the endometrium. Progesterone, and by extension progestogens like levonorgestrel, prepares the uterus for potential embryo implantation by inducing secretory changes in the endometrium. This involves the differentiation of endometrial stromal and glandular cells into a receptive state. While the precise molecular pathways by which levonorgestrel induces differentiation are complex and involve the regulation of numerous genes, the binding of the activated PR complex to DNA and the subsequent modulation of transcription factors play a central role in orchestrating these differentiation programs. wikipedia.orgoup.comopenstax.org Research suggests that levonorgestrel can enhance gap junctional intercellular communication in endometrial cells, which may be involved in regulating cell growth and differentiation. nih.gov
Endocrine System Modulation through Gonadal Axis Intervention
Levonorgestrel significantly impacts the endocrine system, primarily by intervening in the hypothalamic-pituitary-gonadal (HPG) axis. nih.govdrugbank.comoup.comwikipedia.org The HPG axis regulates reproductive function through the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. wikipedia.org These gonadotropins act on the ovaries to stimulate follicular development and steroid hormone production (estrogen and progesterone). wikipedia.org
Levonorgestrel, acting as a progestogen, exerts negative feedback on the hypothalamus and pituitary gland. nih.govdrugbank.comwikipedia.org This negative feedback suppresses the pulsatile release of GnRH and, consequently, the secretion of LH and FSH. nih.govdrugbank.comwikipedia.orgpatsnap.com The suppression of FSH inhibits follicular development, while the suppression of the LH surge prevents ovulation. nih.govdrugbank.comfda.govwikipedia.orgpatsnap.com This inhibition of gonadotropin release and subsequent prevention of ovulation is a primary mechanism by which levonorgestrel exerts its contraceptive effects and modulates the endocrine environment. nih.govdrugbank.comwikipedia.orgpatsnap.com
Data Table: Relative Binding Affinity of Levonorgestrel to Progesterone Receptor
| Ligand | Receptor | Relative Binding Affinity (RBA) | Notes | Source |
| Levonorgestrel | Progesterone (PR) | Higher than Progesterone | Approximately 2.5 times higher in MCF-7 cells | guidetopharmacology.org |
| Levonorgestrel | PR-A | High Affinity | Binds to both isoforms | frontiersin.org |
| Levonorgestrel | PR-B | High Affinity | Binds to both isoforms | frontiersin.org |
Note: RBA values can vary significantly depending on the assay conditions and cell types used. The table above presents a qualitative summary based on available research findings.
Inhibition of Gonadotropin Release at the Hypothalamic-Pituitary Level
Levonorgestrel acts by binding to intracellular progesterone and androgen receptors in target cells, including those in the hypothalamus and pituitary gland. drugbank.comnih.gov This binding initiates a cascade of events that modulates gene transcription and protein synthesis, ultimately affecting hormone release. nih.gov A key action of levonorgestrel is the suppression of gonadotropin release from the anterior pituitary. wikipedia.orgnih.gov
Specifically, levonorgestrel slows the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. drugbank.comnih.govctcsrh.orgresearchgate.net GnRH is crucial for stimulating the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). ctcsrh.org By reducing GnRH pulse frequency, levonorgestrel effectively blunts the pre-ovulatory LH surge, which is the critical signal triggering ovulation. drugbank.comnih.govctcsrh.org The suppression of the LH surge is considered a primary mechanism of action for levonorgestrel-only emergency contraceptive pills. clae-la.orgec-ec.org
Molecular Basis of Follicular Development Retardation
The inhibition of gonadotropin release by levonorgestrel has direct consequences for ovarian follicular development. By suppressing FSH levels, levonorgestrel impedes the growth and maturation of ovarian follicles. clae-la.orgec-ec.org FSH is essential for the initial recruitment and development of follicles within the ovary. ctcsrh.org Reduced FSH stimulation leads to retarded follicular growth, preventing follicles from reaching the pre-ovulatory stage.
The suppression of the LH surge, a critical event in the late follicular phase, directly inhibits the final maturation and rupture of the dominant follicle, thereby preventing the release of a viable egg (ovulation). drugbank.comnih.gov Research consistently indicates that the primary mechanism by which levonorgestrel prevents pregnancy is the inhibition or delay of ovulation, particularly when administered before the LH surge has begun. ctcsrh.orgclae-la.orgec-ec.orgresearchgate.netnih.gov Studies have demonstrated that when levonorgestrel is taken before ovulation, expected pregnancies are prevented. ec-ec.org
Iv. Pharmacokinetic and Biotransformational Research of Estradiol and Levonorgestrel
Absorption Mechanisms and Systemic Uptake Kinetics
Transdermal absorption of estradiol (B170435) and levonorgestrel (B1675169) involves their passage through the various layers of the skin to reach the systemic circulation. This process is primarily driven by passive diffusion, with the rate of permeation influenced by several factors including the properties of the drug, the vehicle or patch formulation, and the characteristics of the skin itself. Research indicates that the transdermal route can sustain circulating levels of estradiol over a period, such as a week, from transdermal preparations. drugbank.com
Transdermal Permeation Pathways and Rate-Limiting Factors
The skin's structure presents several potential pathways for drug permeation: the intercellular route (between corneocytes), the transcellular route (through corneocytes), and the follicular route (via hair follicles and sebaceous glands). nih.govstxip.org The stratum corneum, the outermost layer of the epidermis, is the primary barrier and often the rate-limiting factor for transdermal drug delivery due to its lipid-rich composition. stxip.orgnih.gov Factors influencing stratum corneum permeability include its hydration level, lipid composition, and thickness. karger.com The formulation of the transdermal system, including the patch matrix and any penetration enhancers, plays a crucial role in facilitating the diffusion of estradiol and levonorgestrel through this barrier. nih.govresearchgate.net Studies have explored the use of enhancers like ethyl acetate (B1210297) to increase the permeability of levonorgestrel through the skin. nih.gov While the transcellular route involves diffusion through the lipid bilayers of cells, the intercellular route, through the lipid matrix between cells, is considered a significant pathway, particularly for lipophilic drugs like steroid hormones. nih.govstxip.org
Systemic Bioavailability Determinants for Co-Administered Compounds
The following table illustrates the difference in bioavailability between oral and transdermal routes for estradiol:
| Compound | Route of Administration | Approximate Bioavailability | Citation |
| Estradiol | Oral | 0.1-12% (average 5%) | wikipedia.org |
| Estradiol | Transdermal | ~20 times higher than oral | drugbank.com |
Distribution Dynamics and Protein Binding Characteristics
After entering the systemic circulation, estradiol and levonorgestrel are distributed throughout the body. Both compounds bind significantly to plasma proteins, which influences their distribution volume, half-life, and the fraction of the hormone that is free and biologically active. The primary binding proteins are Sex Hormone-Binding Globulin (SHBG) and albumin. nih.govfda.govmedscape.comfda.govdrugbank.comfda.govhres.cawikipedia.orgtransfemscience.orgwikipedia.org
Quantitative Analysis of Sex Hormone-Binding Globulin (SHBG) and Albumin Interactions
Levonorgestrel is primarily bound to SHBG, and to a lesser extent, to albumin. nih.govfda.govmedscape.comfda.govdrugbank.comfda.govhres.cawikipedia.org Its protein binding ranges from 97.5% to 99%. medscape.comdrugbank.comhres.cawikipedia.org Ethinyl estradiol (a synthetic estrogen often compared to estradiol in pharmacokinetic studies) is about 97% bound to plasma albumin and does not bind to SHBG, although it induces SHBG synthesis. nih.govfda.govfda.govhres.ca Estradiol itself circulates bound to SHBG (~38%) and albumin (~60%), with only a small fraction (1-2%) being unbound and biologically active. wikipedia.orgwikipedia.org The binding affinity of various sex steroids for SHBG differs, with dihydrotestosterone (B1667394) having a higher affinity than testosterone (B1683101), which in turn has a higher affinity than estradiol and estrone (B1671321). wikipedia.org The levels of SHBG can be influenced by various factors, including the presence of estrogens and androgens. Estrogens tend to increase SHBG production, while androgens tend to decrease it. transfemscience.org Oral administration of estradiol can lead to a proportionally greater increase in SHBG levels compared to non-oral routes due to higher hepatic exposure. researchgate.nettransfemscience.org
The following table summarizes the typical protein binding percentages for levonorgestrel and estradiol:
| Compound | Primarily Bound To | Binding Percentage (%) | Also Binds To | Also Binds To Percentage (%) | Citation |
| Levonorgestrel | SHBG | 97.5-99 | Albumin | Lesser extent | medscape.comfda.govdrugbank.comhres.cawikipedia.org |
| Estradiol | Albumin | ~60 | SHBG | ~38 | wikipedia.orgwikipedia.org |
Compartmental Modeling of Tissue Distribution
Compartmental modeling is a pharmacokinetic technique used to describe and predict the distribution of drugs within the body over time. These models simplify the body into one or more compartments (e.g., central compartment representing blood and highly perfused organs, peripheral compartments representing less perfused tissues) and use mathematical equations to simulate drug movement between these compartments and elimination from the body. bmj.com Research has utilized compartmental models, including one- and two-compartment models, to analyze the distribution kinetics of hormones like ethinyl estradiol and levonorgestrel following different routes of administration, including transdermal delivery. plos.orgnih.govnih.govpage-meeting.org These models help in estimating parameters such as volumes of distribution for different compartments, which reflect how widely a drug is distributed in the body. Factors influencing tissue distribution include tissue perfusion, the lipid solubility of the compound, and its binding to plasma and tissue proteins. Physiologically based pharmacokinetic (PBPK) models have also been employed to assess the distribution and binding interplay of levonorgestrel with proteins like SHBG and albumin. nih.govresearchgate.net
Biotransformation Pathways and Enzyme Systems
Estradiol and levonorgestrel undergo significant biotransformation in the body, primarily in the liver, although metabolism can also occur in other tissues like the skin and gut. drugbank.comnih.govfda.gov These metabolic processes convert the active hormones into various metabolites, which are typically less active or inactive and are subsequently eliminated from the body.
The biotransformation of estradiol involves several pathways, including oxidation, reduction, hydroxylation, and conjugation (glucuronidation and sulfation). drugbank.comwikipedia.orgfda.govpharmgkb.orgpharmgkb.org Key oxidative pathways involve hydroxylation at positions 2 and 4, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and, to a lesser extent, CYP1A2 and CYP2C9. drugbank.comfda.govpharmgkb.orgpharmgkb.orgnih.govresearchgate.net These hydroxylated metabolites can be further converted into methoxy (B1213986) metabolites by catechol-O-methyltransferase (COMT). pharmgkb.orgpharmgkb.org Conjugation with glucuronide and sulfate (B86663) moieties, primarily occurring in the liver and gut wall, is a major pathway for the elimination of estradiol and its metabolites. drugbank.comwikipedia.orgfda.govpharmgkb.orgpharmgkb.orgnih.govresearchgate.net Enzymes involved in conjugation include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), particularly SULT1E1. pharmgkb.orgpharmgkb.orgnih.govresearchgate.netsci-hub.se Estradiol is metabolized to estrone, and both can be converted to estriol (B74026). drugbank.comfda.gov
Levonorgestrel is also extensively metabolized, primarily in the liver. fda.govwikipedia.org Major metabolic pathways include reduction of the Δ4-3-oxo group and hydroxylation at various positions, followed by conjugation. nih.govfda.govfda.gov Cytochrome P450 enzymes, notably CYP3A4, are involved in the oxidative metabolism of levonorgestrel. fda.govfda.govfda.govmims.com Conjugation with sulfate and glucuronide is a significant metabolic step for levonorgestrel and its metabolites, leading to the formation of circulating sulfate conjugates and predominantly urinary excretion as glucuronides. nih.govfda.govfda.govdrugbank.comfda.govwikipedia.org
The following table lists key enzymes involved in the metabolism of estradiol and levonorgestrel:
| Compound | Metabolic Pathway | Key Enzyme Systems Involved | Citation |
| Estradiol | Oxidation/Hydroxylation | CYP3A4 (major), CYP1A2, CYP2C9, 17β-HSD | drugbank.comwikipedia.orgfda.govpharmgkb.orgpharmgkb.orgnih.govresearchgate.net |
| Estradiol | Conjugation (Sulfation) | SULTs (e.g., SULT1E1) | drugbank.comwikipedia.orgfda.govpharmgkb.orgpharmgkb.orgnih.govresearchgate.netsci-hub.se |
| Estradiol | Conjugation (Glucuronidation) | UGTs | drugbank.comwikipedia.orgfda.govpharmgkb.orgpharmgkb.orgnih.govresearchgate.netsci-hub.se |
| Levonorgestrel | Reduction | - | nih.govfda.govfda.govwikipedia.org |
| Levonorgestrel | Hydroxylation | CYP3A4 | fda.govfda.govfda.govmims.com |
| Levonorgestrel | Conjugation (Sulfation) | SULTs | nih.govfda.govfda.govdrugbank.comfda.govwikipedia.org |
| Levonorgestrel | Conjugation (Glucuronidation) | UGTs | nih.govfda.govfda.govdrugbank.comfda.govwikipedia.org |
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2E, CYP2C) in Steroid Metabolism
Cytochrome P450 (CYP) enzymes play a crucial role in the phase I metabolism of both Estradiol and Levonorgestrel.
For Estradiol, CYP3A4 is heavily involved in its metabolism, particularly in the 2-hydroxylation reaction, which is a major oxidative pathway. drugbank.comrwandafda.gov.rwpharmgkb.org CYP1A2 also plays a role. drugbank.com In vitro studies have indicated that hydroxylation of ethinylestradiol, a synthetic estrogen, is mainly mediated by CYP3A and to a lesser extent by CYP2C9. nih.gov
Levonorgestrel is predominantly metabolized through hepatic routes that utilize the CYP3A system, specifically CYP3A4 and CYP3A5. drugbank.comresearchgate.net In vitro studies suggest that CYP3A4 is the predominant isoform in the CYP-mediated clearance of Levonorgestrel, with CYP2C9 and CYP3A5 playing minor roles. nih.gov The most important metabolic pathway for Levonorgestrel involves the reduction of the Δ4-3-oxo group and hydroxylation at positions 2α, 1β, and 16β. nih.govfda.gov
Conjugation Reactions: Sulfation and Glucuronidation Pathways
Following phase I metabolism, Estradiol and Levonorgestrel and their metabolites undergo phase II conjugation reactions, primarily sulfation and glucuronidation. These reactions increase the water solubility of the compounds, facilitating their excretion. drugbank.comwikipedia.orgdrugs.com
For Estradiol, sulfate and glucuronide conjugation occur in the liver. drugbank.com Conjugated estrogens are secreted into the bile and released into the intestine, where intestinal bacteria can hydrolyze the conjugates back to the active, unconjugated form, allowing for reabsorption (enterohepatic circulation). drugbank.comdrugs.comdrugs.com Sulfation is recognized as an important pathway for the gut and hepatic metabolism of ethinylestradiol, with sulfate conjugation in the gut contributing significantly to the first-pass effect. nih.gov Glucuronidation, primarily catalyzed by UDP-glucuronosyltransferase 1A1 (UGT1A1) in the liver, also contributes to the systemic clearance of ethinylestradiol. nih.gov
Levonorgestrel is conjugated, forming a large number of sulfate and glucuronide conjugates that have been identified in plasma. drugbank.com Most circulating metabolites of Levonorgestrel are sulfates of 3α,5β-tetrahydro-levonorgestrel, while excretion primarily involves glucuronides. nih.govfda.gov Some parent Levonorgestrel also circulates as the 17β-sulfate. nih.gov
Metabolite Identification and Their Intrinsic Biological Activity (e.g., Estrone, Estrone Sulfate)
Metabolism of Estradiol leads to the formation of several metabolites, including Estrone and Estriol. drugbank.com Estrone is a weak estrogen and serves as both a precursor and metabolite of Estradiol. wikipedia.org Estradiol is metabolized to Estrone, and both are converted to Estriol. drugbank.com
Estrone sulfate (E1S) is a natural, endogenous steroid and an estrogen ester and conjugate. wikipedia.org E1S is the most abundant circulating estrogen in non-pregnant women and men. foodb.ca While E1S itself is considered biologically inactive, with less than 1% of the relative binding affinity of Estradiol for estrogen receptors, it acts as a long-lived reservoir that can be converted back to the more active Estradiol as needed, particularly via the enzyme 17 beta-hydroxysteroid dehydrogenase. wikipedia.orgfoodb.ca Research indicates that estrogen sulfates can play a significant role in the biological response of estrogens in breast cancer, as these sulfates can be hydrolyzed to active forms like Estradiol. nih.gov
For Levonorgestrel, metabolites such as conjugated and unconjugated 3α, 5β-tetrahydrolevonorgestrel are found in plasma. drugbank.com Small quantities of 3α, 5α tetrahydrolevonorgestrel and 16β-hydroxylevonorgestrel are also formed. drugbank.com No active metabolites of Levonorgestrel have been identified. drugbank.commedicines.org.uk
Elimination and Excretion Processes
Estradiol and its metabolites are primarily excreted in the urine, with both glucuronide and sulfate conjugates present. drugbank.com Approximately 40% of ethinylestradiol is excreted in the urine and 60% in the feces. pfizer.com
Levonorgestrel and its metabolites are primarily excreted in the urine (40% to 68%) and feces (about 16% to 48%). nih.govfda.gov Approximately 45% of an oral Levonorgestrel dose and its conjugated or sulfate metabolites are found in the urine, while about 32% is excreted in feces, primarily as glucuronide conjugates. drugbank.com Levonorgestrel is not excreted in an unchanged form but as metabolites. medicines.org.uk
The elimination half-life for oral Levonorgestrel has been reported to range between 20-60 hours post-administration, with a mean elimination half-life of about 26 hours. drugbank.commedicines.org.uk For ethinylestradiol, the elimination half-life is approximately 25 hours. pfizer.com
Theoretical Pharmacokinetic Interactions with Other Chemical Entities
The metabolism of Estradiol and Levonorgestrel by CYP enzymes and conjugation pathways makes them susceptible to pharmacokinetic interactions with other chemical entities that can induce or inhibit these enzymes or interfere with transporter proteins.
Investigation of Enzyme Induction and Inhibition Potentials
Concomitant use of drugs that induce CYP3A4 can enhance the metabolism of both Estradiol and Levonorgestrel, potentially leading to decreased plasma concentrations and reduced efficacy. medicines.org.ukmims.commedscape.comsci-hub.se Examples of potent enzyme inducers include rifampicin, phenytoin (B1677684), carbamazepine, barbiturates (including primidone), and St. John's Wort. medicines.org.ukmims.commedscape.comsci-hub.senih.govexxcellence.org Studies have shown that concomitant administration of efavirenz, a CYP3A4 inducer, can reduce plasma levels (AUC) of Levonorgestrel by around 50%. medicines.org.uk Multidosed phenytoin has been shown to decrease the AUC of both ethinylestradiol and Levonorgestrel. reliasmedia.com
Conversely, strong and moderate inhibitors of CYP3A4, such as voriconazole, ketoconazole, itraconazole, verapamil, diltiazem, erythromycin, and clarithromycin, may increase the serum concentrations of Levonorgestrel. mims.com CYP3A4 inhibitors may also increase plasma hormone levels of ethinylestradiol. nih.gov
Ethinylestradiol itself can inhibit certain CYP enzymes, including CYP3A4/5, CYP1A2, and CYP2C19, and induce others like UGT1A4 and CYP2A6. sci-hub.senih.gov The effect of Levonorgestrel on CYP3A activity has been less clear, with conflicting reports. nih.gov
Role of Efflux Transporters (e.g., P-glycoprotein) in Drug Disposition
Efflux transporters, such as P-glycoprotein (P-gp), can influence the absorption and disposition of drugs by pumping them out of cells. P-gp is highly expressed in enterocytes and works with CYP3A4 as an intestinal "tag team" to limit oral drug absorption. reliasmedia.com
In vitro studies indicate that ethinyl estradiol, estrone, and estriol are substrates for P-gp-mediated transport. drugbank.com However, clinical studies investigating the effect of dual inhibitors of CYP3A and P-gp on ethinylestradiol exposure have suggested that P-gp may not play a significant role in the pharmacokinetics of ethinylestradiol. nih.gov
There is limited information regarding the interaction of Levonorgestrel with P-gp. One publication reported an efflux ratio for norethindrone (B1679910) (another progestin) in P-gp transfected cells that was only marginally above the threshold typically used to determine if a compound is transported by P-gp. nih.gov
V. Chemical Structure, Synthesis, and Derivatization Research
Structural Classification and Stereochemical Properties of Estrogens and Progestins
Steroid hormones are a class of lipophilic molecules derived from cholesterol, characterized by a core structure of four fused hydrocarbon rings: three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). oup.com The specific arrangement and functional groups attached to this core structure determine the classification and biological activity of different steroid hormones, including estrogens and progestins.
Classification of Estradiol (B170435) as an Estrane (B1239764) Steroid
Estradiol, the most potent naturally occurring estrogen, is classified as an estrane steroid. foodb.caebi.ac.uk The estrane skeleton is an 18-carbon steroid nucleus. Estradiol specifically features an estra-1,3,5(10)-triene structure, meaning the A ring is aromatic. ebi.ac.uk It is further characterized by hydroxyl groups at positions 3 and 17. ebi.ac.uk The predominant and most physiologically active form is 17β-estradiol, where the hydroxyl group at the 17th carbon is in the beta (β) configuration. nih.govwikipedia.org The stereochemistry at the 17 position is crucial, with 17β-estradiol having an (S) configuration at this carbon, while the less active 17α-estradiol has an (R) configuration. brainly.com
Classification of Levonorgestrel (B1675169) as a 19-Nortestosterone Derivative (13-Ethylgonane)
Levonorgestrel is a synthetic progestin belonging to the 19-nortestosterone derivatives. wikipedia.orgresearchgate.net This classification indicates that it is derived from testosterone (B1683101) but lacks the methyl group at the 19th carbon. wikipedia.org More specifically, levonorgestrel is a member of the gonane (B1236691) subgroup, characterized by an ethyl group at the 13th carbon (C-13). researchgate.net The gonane skeleton is a 17-carbon steroid nucleus, also known as 18-methylestrane or 13β-ethylgonane. wikipedia.orgresearchgate.net Levonorgestrel is the levorotatory stereoisomer of norgestrel (B7790687), which is a racemic mixture. wikipedia.orgwikipedia.org The stereochemistry of levonorgestrel is defined with specific configurations at its chiral centers, including the characteristic 13β-ethyl group and the 17α-ethynyl group. wikipedia.orgnih.gov It is also known as 17α-ethynyl-18-methyl-19-nortestosterone or 17α-ethynyl-18-methylestr-4-en-17β-ol-3-one. wikipedia.org
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies in steroid hormones aim to understand how variations in chemical structure influence their binding affinity to steroid hormone receptors and the resulting biological responses. ku.edu These studies are fundamental in the design and synthesis of steroid analogs with desired pharmacological profiles, such as selective receptor binding or specific agonist/antagonist properties.
Correlating Chemical Substitutions with Receptor Binding Affinities and Selectivity
The binding of steroid hormones like estradiol and levonorgestrel to their respective receptors (estrogen receptor, ER, and progesterone (B1679170) receptor, PR) is highly specific and is dictated by the precise fit of the ligand within the receptor's binding pocket. nih.gov SAR studies have revealed that even subtle chemical modifications to the steroid core or its substituents can significantly impact binding affinity and selectivity for different receptor subtypes (e.g., ERα vs. ERβ). nih.govmdpi.com
For estradiol, the phenolic hydroxyl group at C-3 and the hydroxyl group at C-17β are crucial for high-affinity binding to the ER, likely involving hydrogen bonding interactions with specific amino acid residues in the binding site. nih.govresearchgate.net Modifications or removal of these groups typically lead to a significant reduction in binding affinity. nih.gov Substituents at other positions, such as C-11, can also modulate binding affinity and even influence the resulting receptor conformation and activity. researchgate.net The stereochemistry of substituents, particularly at C-17, profoundly affects binding to the ER. brainly.comcapes.gov.br
For progestins like levonorgestrel, the presence of the 3-keto group, the Δ4 double bond, the 13β-ethyl group, and the 17α-ethynyl group are key structural features for potent binding to the PR. SAR studies on 19-nortestosterone derivatives have explored the impact of modifications at various positions on PR binding and selectivity over other steroid receptors like the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).
Data illustrating the impact of structural modifications on receptor binding affinity can be complex and depend on the specific modification and receptor subtype. However, as an example of how such data might be presented in SAR studies, consider the relative binding affinities (RBA) of different compounds compared to a reference ligand (e.g., estradiol for ER or progesterone for PR), where the reference ligand's binding is set to 100%. nih.gov
| Compound | Receptor | Relative Binding Affinity (%) |
| Estradiol | ERα | 100 |
| Estradiol | ERβ | 100 |
| 17α-Estradiol | ERα | Lower than 17β-estradiol |
| Ethinylestradiol | ERα | Higher than Estradiol wikipedia.org |
| Ethinylestradiol | ERβ | Similar to Estradiol wikipedia.org |
| Levonorgestrel | PR | High |
| Dextronorgestrel | PR | Inactive wikipedia.org |
Note: The exact RBA values can vary depending on the experimental conditions and the specific study. The table above provides a qualitative or relative comparison based on available information.
Impact of Steroid Structure on Agonist/Antagonist Properties and Cellular Responses
The structure of a steroid ligand not only determines its binding affinity but also dictates whether it acts as an agonist or antagonist upon binding to the receptor. oup.comnih.govnih.gov Agonists typically induce a conformational change in the receptor that facilitates its interaction with coactivator proteins and leads to the activation of gene transcription. nih.govnih.govpatsnap.com Antagonists, on the other hand, may induce different conformational changes that hinder coactivator binding, promote corepressor binding, or prevent receptor dimerization or DNA binding, thereby inhibiting gene expression. nih.govnih.gov
Minor structural differences between ligands can lead to distinct receptor conformations and differential recruitment of coactivator and corepressor proteins, resulting in tissue-selective agonist or antagonist effects. nih.gov This forms the basis for the development of selective steroid receptor modulators (SSRMs), such as selective estrogen receptor modulators (SERMs) and selective progesterone receptor modulators (SPRMs). For example, modifications to the estradiol structure have led to SERMs that can act as agonists in some tissues (e.g., bone) and antagonists in others (e.g., breast or uterus).
Similarly, the structure of progestins influences their activity at the PR and can also affect their interaction with other steroid hormone receptors, leading to varying degrees of androgenic, antiandrogenic, glucocorticoid, or antiglucocorticoid activity. Levonorgestrel, for instance, is primarily a PR agonist but also possesses some androgenic activity due to binding to the AR. wikipedia.org
Advanced Synthetic Methodologies for Steroid Hormone Analogs
The synthesis of steroid hormones and their analogs is a complex process due to their intricate polycyclic structure and multiple chiral centers. Advanced synthetic methodologies are continuously being developed to create novel steroid derivatives with improved pharmacological properties, including enhanced potency, selectivity, altered pharmacokinetic profiles, and reduced off-target effects.
Traditional steroid synthesis often involves multi-step routes starting from natural sources like cholesterol or plant sterols. Modern approaches utilize a combination of chemical synthesis, biocatalysis, and semi-synthesis to achieve greater efficiency, stereocontrol, and the ability to introduce specific functional groups at desired positions.
Key aspects of advanced synthetic methodologies for steroid hormone analogs include:
Stereoselective Synthesis: Given the importance of stereochemistry for steroid activity, methods that allow for precise control over the configuration of new chiral centers are critical. This can involve asymmetric catalysis, chiral auxiliaries, or biocatalytic transformations using enzymes like hydroxysteroid dehydrogenases or cytochrome P450 enzymes.
Functionalization of the Steroid Core: Developing strategies for introducing diverse functional groups (e.g., halogens, alkyl groups, alkyne groups, hydroxyl groups) at specific positions of the steroid skeleton is essential for SAR studies and the creation of novel analogs. This often requires regioselective and chemoselective reactions.
Synthesis of Steroid Esters and Prodrugs: To improve pharmacokinetic properties such as oral bioavailability, duration of action, or targeted delivery, steroid hormones are often synthesized as ester prodrugs. nih.govdrugbank.com These involve attaching an ester moiety, typically at a hydroxyl group (e.g., at C-17 of estradiol), which is then cleaved in the body to release the active hormone. nih.govalfa-chemistry.com
Total Synthesis and Semi-synthesis: While many analogs are prepared by modifying naturally occurring steroids (semi-synthesis), total synthesis allows for the construction of the steroid skeleton from simpler precursors, offering greater flexibility in introducing structural variations.
Research into advanced synthetic methodologies continues to drive the discovery and development of new steroid-based therapeutics with tailored pharmacological profiles.
Rational Design of Novel Estradiol and Levonorgestrel Derivatives
Rational drug design approaches have been applied to develop novel derivatives of both estradiol and levonorgestrel with modified pharmacological profiles. For estradiol, this includes the design of compounds aimed at inhibiting enzymes involved in estrogen biosynthesis, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), while also potentially antagonizing the estrogen receptor (ER) nih.govresearchgate.net. Research has explored estradiol derivatives with modifications at positions like the 16α- or 7α-positions to achieve dual action as enzyme inhibitors and ER antagonists nih.govacs.org. Studies involving the substitution of the 16α-position with bromoalkyl side chains showed potent inhibition of type I 17β-HSD, although estrogenic activity was retained nih.gov. Introducing an alkylamide functionality at the 16α- or 7α-position aimed to abolish estrogenic activity while maintaining inhibitory potency, but this proved challenging nih.gov. Rational design also extends to creating bifunctional compounds, such as an aniline (B41778) mustard linked to the 7α position of estradiol, designed to selectively target ER-positive breast cancer cells by forming DNA adducts with high affinity for the estrogen receptor acs.org. The rational design of selective estrogen receptor modulators (SERMs) involves considering structural features that influence interaction with ER subtypes and downstream signaling, with approaches including bioisosteric replacements and hybrid molecular designs nih.govrsc.org.
For progestogens, including levonorgestrel derivatives, rational design considers structural changes to the steroid skeleton to modulate activity and improve therapeutic profiles ingentaconnect.comtandfonline.com. This includes modifications aimed at altering binding affinity to the progesterone receptor (PR) and other steroid receptors, as well as influencing metabolic stability tandfonline.com. The addition of an ethynyl (B1212043) group at C-17 on the testosterone skeleton, as seen in levonorgestrel (a 19-nortestosterone derivative), reduces androgenic effect while enhancing progestational activity tandfonline.com. Research also explores new synthetic routes for levonorgestrel and related compounds like etonogestrel, including approaches utilizing carbonyl reductase bioreduction researchgate.net.
Development of Progestogens with Modulated Androgenic or Glucocorticoid Activity
Synthetic progestogens exhibit a range of activities beyond their primary progestogenic effects, including interactions with androgen receptors (AR) and glucocorticoid receptors (GR) mdpi.comresearchgate.netoup.com. These off-target effects are dependent on the specific chemical structure of the progestogen and can lead to modulated androgenic or glucocorticoid activity mdpi.comresearchgate.net.
Levonorgestrel, a second-generation progestin, is a 19-nortestosterone derivative researchgate.netresearchgate.net. While it is less androgenic than some earlier progestins, it still possesses some affinity for the androgen receptor researchgate.netrndsystems.com. The degree of androgenic activity in progestogens can influence various physiological effects researchgate.net.
The development of progestogens with modulated activity involves structural modifications to either enhance or reduce their affinity for AR and GR. For instance, some newer progestins like drospirenone, which is derived from spirolactone, are designed to have antimineralocorticoid and antiandrogenic properties, with no or partial antiandrogenic effects, respectively oup.com. In contrast, other progestogens may exhibit weak androgenic activity depending on their structure .
An interactive table summarizing the relative binding affinities of levonorgestrel to different steroid receptors is presented below:
| Receptor | Relative Binding Affinity (%) | Source |
| Progesterone Receptor (PR) | 323 | rndsystems.com |
| Androgen Receptor (AR) | 58 | rndsystems.com |
| Glucocorticoid Receptor (GR) | 7.5 | rndsystems.com |
| Mineralocorticoid Receptor (MR) | 17 | rndsystems.com |
| Estrogen Receptor (ER) | < 0.02 | rndsystems.com |
Note: Relative binding affinities are typically measured in competitive binding assays and can vary depending on the experimental conditions.
Research into the effects of progestogens on glucocorticoid metabolism has also identified compounds, such as 11β-OH progesterone and its derivative 11-keto-progesterone, which can inhibit vascular 11β-hydroxysteroid dehydrogenase, an enzyme that metabolizes endogenous glucocorticoids ahajournals.org.
Stereochemical Considerations in Hormone-Receptor Recognition
Stereochemistry plays a crucial role in the recognition and binding of steroid hormones and their synthetic analogs, such as estradiol and levonorgestrel, to their respective nuclear receptors oup.compnas.orgoup.combioscientifica.compsu.edupatsnap.complos.org. The precise three-dimensional arrangement of atoms in a steroid molecule dictates how it fits into the ligand-binding pocket of the receptor and the specific interactions it can form, thereby influencing binding affinity, receptor conformation, and ultimately, biological activity pnas.orgnih.gov.
Estradiol, a steroid with a characteristic flat aromatic A-ring, interacts with the estrogen receptor (ER) through hydrogen bonds at the 3-hydroxyl and 17β-hydroxyl groups and extensive hydrophobic contacts with residues in the ligand-binding domain pnas.org. The ER binding pocket is specifically adapted to the structure of estradiol, with key amino acids like glutamate (B1630785) (Glu-353 in ERα) forming hydrogen bonds with the 3-hydroxyl group pnas.org. Studies with nonsteroidal estrogens have also demonstrated the importance of stereochemical configuration for ER binding affinity psu.edu. Mutational analysis of the ER ligand-binding domain has further elucidated how specific amino acids contribute to the stereospecific recognition of ligands and their ability to induce transactivation oup.combioscientifica.com. These studies indicate that the presence and correct orientation of substituents, such as a methyl group on a stilbene (B7821643) estrogen analog, are crucial for high-affinity binding and transcriptional activity bioscientifica.com.
Levonorgestrel is the biologically active levorotatory stereoisomer of norgestrel, a racemic mixture wikipedia.org. This highlights the significance of stereochemistry, as the dextrorotatory isomer of norgestrel is largely inactive wikipedia.org. The interaction of levonorgestrel with the progesterone receptor (PR) involves specific hydrogen bonds and hydrophobic interactions within the PR ligand-binding domain pdbj.org. The PR binding pocket accommodates the structural features of progestogens, including the ethyl group at position 13 and the ethynyl group at position 17, which distinguish levonorgestrel from other steroids like progesterone tandfonline.comresearchgate.net. Small chemical changes in the progestogen molecule can lead to significant alterations in their ability to bind to steroid receptors and elicit different biological responses mdpi.com.
The binding of a steroid ligand induces a conformational change in the receptor protein, which is essential for receptor dimerization, DNA binding, and the recruitment of coactivator or corepressor proteins nih.gov. The specific conformation adopted by the receptor is influenced by the structure and stereochemistry of the bound ligand oatext.com. Thus, stereochemical considerations are fundamental to understanding the molecular basis of hormone-receptor recognition and are critical in the rational design of synthetic steroids with desired pharmacological profiles.
The search results indicate that in vitro and in vivo studies were conducted as part of the approval process for Climarapro, primarily focusing on aspects such as dermal sensitization, irritation, cytotoxicity, and bioequivalence of the estradiol and levonorgestrel components delivered via the transdermal system. fda.govhres.capillintrip.comfda.gov For instance, studies evaluated dermal sensitization in guinea pigs and primary irritation in rabbits. fda.gov Cytotoxicity testing using L-929 mouse fibroblasts was also performed. fda.gov Bioequivalence studies were conducted to compare different dosage strengths of the estradiol/levonorgestrel patch. fda.gov
However, comprehensive details on the application of advanced research methodologies such as high-throughput receptor binding and transactivation assays, specific cell culture models for investigating hormone-responsive gene expression related to this compound's unique formulation, the development and validation of specific animal models for studying the systemic biological effects of this particular combination patch, detailed methodologies for assessing target organ responses in experimental settings beyond general clinical outcomes, or the use of omics technologies (genomics, proteomics, metabolomics) specifically in research concerning this compound were not found within the scope of the search results.
Research into the individual components, estradiol and levonorgestrel, and hormone therapy in general, utilizes these advanced methodologies. For example, estrogens are known to act through binding to nuclear receptors, and their effects on gonadotropin secretion (LH and FSH) are studied. fda.gov Levonorgestrel binds to the progesterone receptor in target cells, influencing transcription and protein synthesis, leading to effects like suppression of LH activity and inhibition of ovulation. nih.gov In vitro studies have also investigated the metabolism of levonorgestrel. nih.gov However, the application of these advanced techniques specifically to the combined transdermal delivery system of estradiol and levonorgestrel as formulated in this compound, within the context of discovering new frontiers or detailed mechanisms beyond its established therapeutic use, is not detailed in the provided information.
Therefore, it is not possible to generate a thorough article focusing solely on the advanced research methodologies and emerging frontiers as outlined, specifically concerning the chemical compound "this compound," based on the information retrieved.
Vi. Advanced Research Methodologies and Emerging Frontiers
Omics Technologies in Combined Hormone Research
Transcriptomics for Global Gene Expression Profiling under Hormone Influence
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, is a powerful tool for analyzing the global gene expression changes induced by hormone exposure. Research utilizing transcriptomic approaches has investigated the effects of estradiol (B170435) and levonorgestrel (B1675169) on various cell types and tissues.
Studies have explored the transcriptomic responses to estradiol in contexts such as human uterine smooth muscle cells, identifying differentially expressed genes involved in processes like muscle contraction, cell migration, adhesion, apoptosis, and phosphorylation. nih.gov Meta-analyses of microarray data have characterized the temporal transcriptomic responses to 17β-estradiol in cell lines, distinguishing early, intermediate, and late phases associated with different signaling pathways and biological processes. eurekaselect.com Transcriptomic analysis has also been applied to understand estradiol's influence on ovarian development in experimental models, revealing effects on genes correlated with ovarian development and nutrition metabolism. researchgate.net Furthermore, transcriptomic studies have investigated estradiol's impact on human brain vascular pericytes, showing modulation of genes related to cell migration. ethz.ch The neuroprotective effects of estradiol have been linked to complex transcriptomic mechanisms, with studies in experimental models revealing widespread regulation of neurotransmitter systems. frontiersin.org
Levonorgestrel's effects on gene expression have also been examined using transcriptomics, particularly in the context of resistance mechanisms in certain cell lines. nih.gov Spatial transcriptomics has been employed to investigate the effects of levonorgestrel in experimental settings, implicating immune-mediated mechanisms and changes in immune-related pathways. aacrjournals.org Transcriptomic analysis has also been used to study the effects of levonorgestrel on the endometrium, analyzing gene expression during the receptive period of the menstrual cycle. researchgate.net
Proteomics and Metabolomics for Comprehensive Biomolecular Analysis
Proteomics and metabolomics provide complementary views of biological systems by analyzing the complete set of proteins and metabolites, respectively. These "omics" technologies can offer unbiased assessments of pathophysiological processes. revespcardiol.org
While specific studies directly linking Climarapro components to comprehensive proteomics and metabolomics analyses in the provided search results are limited, these methodologies are broadly applied in steroid hormone research and related fields. Proteomics research has been used in studies involving levonorgestrel to identify protein interactions. core.ac.uk Metabolomics techniques have been applied to examine the metabolic profiles associated with the use of levonorgestrel-releasing devices, revealing associations with changes in various metabolites, including fatty acids, cholesterol, and lipids. nih.govnightingalehealth.com The integration of proteomics and metabolomics is increasingly used to gain mechanistic insights and identify biomarkers in various biological contexts, including those potentially relevant to hormone action and metabolism. revespcardiol.orgfrontiersin.org
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics simulations are essential for understanding the interactions of small molecules like estradiol and levonorgestrel with their target receptors and predicting their behavior in biological systems.
In Silico Docking Studies of Ligand-Receptor Interactions
In silico docking studies predict the preferred orientation and binding affinity of a ligand (such as estradiol or levonorgestrel) to a receptor protein. This approach is crucial for understanding the molecular basis of hormone action and for the rational design of new modulators.
Molecular docking has been extensively used to study the interactions of estradiol with estrogen receptors (ERα and ERβ). researchgate.netfrontiersin.orgmatec-conferences.org These studies aim to predict binding modes and affinities, providing insights into how estradiol activates or modulates receptor function. frontiersin.org Docking studies comparing estradiol with other compounds have been performed to evaluate their potential as selective estrogen receptor modulators (SERMs). matec-conferences.org
Similarly, molecular docking studies have investigated the binding of levonorgestrel to the progesterone (B1679170) receptor (PR). uchicago.eduresearchgate.netbiorxiv.org These studies help to understand how levonorgestrel interacts with the ligand-binding domain of the PR, influencing its conformational changes and downstream signaling. uchicago.edu Docking has also been used to explore potential interactions of levonorgestrel with other proteins or in the context of combination therapies. oup.comresearchgate.net
Data from docking studies can provide quantitative measures of binding affinity, often expressed as binding energy. For example, docking studies of estradiol with ERα/ERβ have reported binding energies in the range of -10.3 to -10.6 kcal/mol, indicating strong interactions. frontiersin.org Comparative docking studies of different compounds targeting the estrogen receptor have shown varying glide scores, which are used to assess binding interaction strength. researchgate.net
Here is an example of how docking study results might be presented:
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) |
| Estradiol | ERα/ERβ | -10.3 to -10.6 frontiersin.org |
| Levonorgestrel | PR | (Specific values vary by study) |
| Daidzein | ERs | -9.4 matec-conferences.org |
| 17-β Estradiol | ERs | -8.9 matec-conferences.org |
Predictive Modeling of Pharmacokinetic Parameters and Drug Metabolism
Predictive modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is used to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds like estradiol and levonorgestrel in biological systems. These models help predict drug concentrations in various tissues over time and assess the impact of factors like administration route, drug interactions, and physiological variations.
PBPK models for estradiol have been developed and validated to predict its disposition in both rats and humans, accounting for factors like plasma protein binding and tissue distribution. researchgate.netnih.govnih.gov These models can simulate estradiol concentrations following different routes of administration, including oral and intravenous. nih.govnih.gov
Pharmacokinetic modeling for levonorgestrel has also been extensively performed, integrating data from various clinical studies and administration routes, such as oral, intrauterine systems (IUS), and implants. researchgate.netoup.comuwstartcenter.org PBPK models for levonorgestrel have been used to characterize its pharmacokinetics and variability, considering factors like the impact of co-administered drugs (e.g., ethinyl estradiol) and body mass index on protein binding and metabolism. nih.govnih.gov These models can predict drug-drug interactions and evaluate strategies to mitigate their effects on levonorgestrel exposure. nih.govnih.gov
Pharmacokinetic studies provide key parameters such as maximum serum concentration (Cmax), time to reach maximum concentration (tmax), area under the curve (AUC), volume of distribution, clearance, and elimination half-life. For example, studies on oral levonorgestrel have reported time to peak plasma concentration around 2 hours and elimination half-life ranging from 20 to 60 hours. oup.commims.commims.comdrugbank.com PBPK models aim to simulate and predict these parameters based on physiological and compound-specific data. nih.govnih.govnih.govmdpi.com
Here is a sample of pharmacokinetic data points that predictive models aim to characterize:
| Compound | Parameter | Value (Oral Administration) | Source |
| Levonorgestrel | Time to peak plasma concentration | Approx. 2 hours mims.commims.com | mims.commims.com |
| Levonorgestrel | Elimination half-life | 20-60 hours oup.comdrugbank.com | oup.comdrugbank.com |
| Estradiol | Time to peak plasma concentration | 2-3 hours (initial) mims.com | mims.com |
| Estradiol | Elimination half-life | 12-23 hours (oral) mims.com | mims.com |
Exploration of Specific Modulators of Vascular Sex Hormone Receptors in Experimental Systems
Research into the effects of sex hormones on the vascular system involves the exploration of how compounds like estradiol and levonorgestrel interact with sex hormone receptors present in vascular tissues and cells. Experimental systems, such as cultured vascular cells or animal models, are utilized to investigate these interactions and identify potential modulators.
Studies have investigated the effects of estradiol on vascular cells, such as human brain vascular pericytes, showing that estradiol can influence their migration activity through estrogen receptors (ER-α and ER-β). ethz.ch This suggests a role for estradiol in modulating blood-brain barrier integrity. ethz.ch While the search results provide general information on sex hormone receptor modulation and vascular effects of estradiol, specific modulators of vascular sex hormone receptors directly related to this compound components in experimental systems are not extensively detailed beyond the primary receptor interactions discussed in docking studies. However, the methodologies described for studying ligand-receptor interactions and cellular responses are applicable to investigating effects in vascular contexts.
Future Directions in the Design and Investigation of Combined Steroid Hormone Delivery Systems
Future research directions involve the continued design and investigation of advanced delivery systems for combined steroid hormones, building upon the understanding gained from the methodologies described. The goal is to optimize hormone delivery, improve pharmacokinetic profiles, and potentially target specific tissues or receptors.
The development of transdermal systems like this compound represents an advancement in hormone delivery, providing continuous and controlled release of estradiol and levonorgestrel. hres.cawithpower.com Research continues into optimizing the composition and design of such patches and exploring other novel delivery technologies.
Pharmacokinetic modeling plays a crucial role in the design and evaluation of new delivery systems by predicting how different formulations and routes of administration will affect drug exposure and distribution. nih.govresearchgate.netoup.comnih.govmdpi.comestrannai.se This includes evaluating combined delivery systems and understanding potential interactions between the components and the delivery matrix.
Future directions may also involve exploring targeted delivery approaches or systems that can provide more localized hormone effects, potentially reducing systemic exposure and associated risks. The integration of data from transcriptomics, proteomics, and metabolomics can inform the design of delivery systems by identifying key biological pathways and targets influenced by hormone exposure. Computational methods can be used to design and simulate the behavior of novel drug delivery systems and predict the release and absorption profiles of the incorporated hormones.
The investigation of combined steroid hormone delivery systems will likely continue to leverage these advanced methodologies to develop safer and more effective hormone therapies.
Q & A
Basic Research Questions
Q. How to formulate focused research questions for studying Climarapro’s physicochemical properties?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., inconsistent thermal stability reports or unexplored catalytic mechanisms). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example:
- "How does this compound’s molecular structure influence its reactivity under varying pH conditions?"
- Validate feasibility by reviewing experimental protocols in analogous studies .
Q. What systematic approaches ensure a comprehensive literature review for this compound research?
- Methodological Answer :
- Use databases like Web of Science and PubMed with Boolean operators (e.g.,
This compound AND (synthesis OR degradation)). - Prioritize primary sources and track citation networks to identify seminal works.
- Organize findings into thematic matrices (e.g., synthesis methods vs. yield outcomes) to highlight contradictions or consensus .
Q. How to design initial experiments to assess this compound’s stability and reactivity?
- Methodological Answer :
- Adopt a multivariate design testing variables like temperature, solvent polarity, and catalyst presence.
- Include control groups (e.g., inert atmospheres for oxidation studies) and replicate trials ≥3× to establish baseline variance.
- Predefine success metrics (e.g., ≥90% purity via HPLC) to avoid post-hoc bias .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s spectroscopic data across studies?
- Methodological Answer :
- Perform root-cause analysis : Compare instrument calibration (e.g., NMR shimming), sample preparation (e.g., hydration levels), and environmental controls.
- Replicate conflicting experiments under standardized conditions.
- Apply Bayesian statistics to quantify uncertainty or use meta-analysis to reconcile datasets .
Q. What advanced statistical methods are suitable for analyzing this compound’s multivariate reaction kinetics?
- Methodological Answer :
- Use principal component analysis (PCA) to reduce dimensionality in datasets with >5 variables (e.g., temperature, pressure, catalysts).
- For non-linear kinetics, employ Arrhenius-Eyring hybrid models or machine learning algorithms (e.g., random forests) trained on historical reaction data.
- Validate models via k-fold cross-validation and report effect sizes (e.g., Cohen’s d) to avoid overfitting .
Q. How to ensure reproducibility in this compound synthesis protocols across labs?
- Methodological Answer :
- Document critical control parameters (e.g., stirring rate ±5%, reagent purity ≥99%).
- Share raw data and code for analytical pipelines (e.g., Gaussian calculations for DFT studies) via repositories like Zenodo.
- Use inter-laboratory studies to identify protocol sensitivities and publish detailed troubleshooting appendices .
Data Integrity and Reporting
Q. How to structure a research report to highlight this compound’s novel findings while addressing limitations?
- Methodological Answer :
- Organize results hierarchically: Primary outcomes (e.g., catalytic efficiency) → secondary observations (e.g., byproduct formation).
- Use triangulation tables to compare experimental data with computational simulations (e.g., DFT vs. experimental bond lengths).
- Discuss limitations explicitly (e.g., "In-situ Raman analysis was limited to ambient pressure") and propose follow-up studies .
Q. What ethical guidelines apply when publishing this compound data involving proprietary methods?
- Methodological Answer :
- Disclose all conflicts of interest and obtain written permissions for patented protocols.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets.
- Use plagiarism-detection software (e.g., iThenticate) pre-submission to ensure originality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
